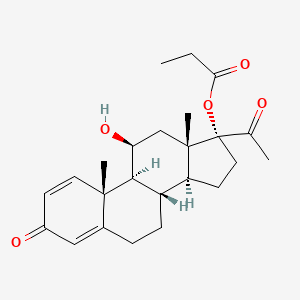

Deprodone propionate

Übersicht

Beschreibung

Deprodon-Propionat ist ein synthetisches Glukokortikoid-Kortikosteroid, das für seine starken entzündungshemmenden Eigenschaften bekannt ist. Es wird hauptsächlich in dermatologischen Anwendungen eingesetzt, insbesondere bei der Behandlung von Erkrankungen wie Ekzemen, Psoriasis und Keloiden . Diese Verbindung wird oft zu Tapes und Pflastern für die transdermale Abgabe verarbeitet, wodurch eine gleichmäßige und kontrollierte Freisetzung des Wirkstoffs gewährleistet wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Deprodon-Propionat wird durch Veresterung von Prednisolon an der 17-Position mit Propionsäure synthetisiert. Der Prozess umfasst die folgenden Schritte :

Oxidation: Prednisolon wird mit Chromtrioxid und Mangan(II)-nitrat in Essigsäure oxidiert, um 21-Deoxyprednisolon zu bilden.

Veresterung: Das oxidierte Produkt wird dann mit Propionsäureanhydrid in Gegenwart von p-Toluolsulfonsäure als Katalysator verestert.

Reduktion: Der letzte Schritt umfasst die Reduktion des veresterten Produkts mit Kaliumborhydrid, um Deprodon-Propionat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Deprodon-Propionat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für eine hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen streng kontrolliert werden, um die Konsistenz und Qualität des Endprodukts sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deprodone propionate is synthesized through the esterification of prednisolone at the 17-position with propionic acid. The process involves the following steps :

Oxidation: Prednisolone is oxidized using chromium trioxide and manganese nitrate in acetic acid to form 21-deoxyprednisolone.

Esterification: The oxidized product is then esterified with propionic anhydride in the presence of p-toluenesulfonic acid as a catalyst.

Reduction: The final step involves the reduction of the esterified product using potassium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Deprodon-Propionat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am Steroidgerüst auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid, Mangan(II)-nitrat, Essigsäure.

Reduktion: Kaliumborhydrid.

Veresterung: Propionsäureanhydrid, p-Toluolsulfonsäure.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Derivate von Deprodon-Propionat, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of Hypertrophic Scars and Keloids

Deprodone propionate is widely recognized for its effectiveness in treating hypertrophic scars and keloids. Recent studies highlight its use as a first-line treatment in Japan, where it has shown significant results:

- A study involving 60 patients treated with this compound plaster indicated that 70.8% experienced improved scar characteristics after six months .

- In a notable case, a woman with a 40-year-old aggressive keloid was successfully treated using only this compound plaster, demonstrating the compound's potential as a standalone therapy .

Comparison with Other Treatments

When compared to other corticosteroids like fludroxycortide and betamethasone valerate, this compound has been shown to be more effective in treating larger and more aggressive scars:

| Corticosteroid | Potency | Formulation | Efficacy |

|---|---|---|---|

| This compound | Potent (20 μg/cm²) | Plaster | High efficacy in hypertrophic scars |

| Fludroxycortide | Moderate (4 μg/cm²) | Tape | Lower efficacy |

| Betamethasone Valerate | Moderate (30 μg/cm²) | Tape | Effective but less than deprodone |

Successful Treatment Outcomes

- A severe axillary keloid case treated with this compound showed significant improvement after consistent application, leading to enhanced patient quality of life .

- Another study reported that patients using this compound plaster experienced minimal side effects, with only a 0.7% incidence of contact dermatitis .

Comparative Effectiveness

In clinical settings, this compound has been preferred over other treatment modalities due to its lower side effect profile and ease of use. Observational studies have emphasized its role as a mainstay in scar management protocols, especially for patients who do not respond to other treatments .

Wirkmechanismus

Deprodone propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses. The key pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of fibroblast proliferation, which helps in preventing scar formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fludroxycortid: Ein weiteres Kortikosteroid, das in der Dermatologie eingesetzt wird, aber weniger potent ist als Deprodon-Propionat.

Flurandrenolid: Wird häufig in den USA verwendet, es ist wirksam, aber nicht so potent wie Deprodon-Propionat.

Einzigartigkeit

Deprodon-Propionat zeichnet sich durch seine höhere Potenz und Wirksamkeit bei der Behandlung schwerer dermatologischer Erkrankungen aus. Seine Fähigkeit, eine gleichmäßige und kontrollierte Freisetzung durch transdermale Abgabesysteme zu gewährleisten, macht es zu einer bevorzugten Wahl bei der Narbenbehandlung .

Biologische Aktivität

Deprodone propionate is a synthetic corticosteroid primarily used in dermatological applications, particularly for treating hypertrophic scars and keloids. Its biological activity is characterized by its anti-inflammatory properties, which play a crucial role in modulating the healing process of the skin.

This compound functions by binding to glucocorticoid receptors, which leads to the modulation of gene expression involved in inflammation and immune response. This results in:

- Inhibition of inflammatory cytokines : Deprodone reduces the production of pro-inflammatory cytokines, thereby decreasing inflammation at the site of application.

- Fibroblast regulation : It affects fibroblast activity, which is critical in scar formation, by inhibiting excessive collagen production that leads to keloid and hypertrophic scar development .

Clinical Applications

This compound is primarily indicated for:

- Keloids and Hypertrophic Scars : It has been shown to effectively treat these conditions through transdermal delivery systems like tapes and plasters. A study reported that 70.8% of patients with previously nonresponsive scars showed improvement after switching to this compound plaster .

- Chronic Skin Conditions : Its anti-inflammatory properties make it suitable for various dermatological conditions beyond scarring.

Case Study 1: Treatment of Aggressive Keloid

A woman with a 40-year history of an aggressive keloid was treated solely with this compound plaster. Over three years, significant improvement was noted, including pain reduction and flattening of the keloid. The treatment was well-tolerated with minimal side effects, highlighting this compound's efficacy as a first-line therapy .

Case Study 2: Pediatric Application

In a clinical trial involving pediatric patients, this compound was applied via tape for managing hypertrophic scars. The results demonstrated a marked reduction in scar thickness and improved cosmetic appearance after consistent use over several months .

Comparative Efficacy

The following table summarizes the effectiveness of this compound compared to other corticosteroids used for scar treatment:

| Corticosteroid | Potency Level | Efficacy in Keloids | Side Effects |

|---|---|---|---|

| This compound (Eclar) | Strong (Grade III) | High | Low (0.7% contact dermatitis) |

| Fludroxycortide (Drenison) | Medium (Grade IV) | Moderate | Moderate |

| Betamethasone Valerate | Strong (Grade III) | Moderate | Higher risk of atrophy |

Research Findings

Recent studies have reinforced the role of this compound in scar management:

- Long-term Use : Research indicates that nonhalogenated steroids like deprodone can be used long-term without significant side effects, making them preferable for chronic conditions .

- Guidelines for Use : Japanese guidelines recommend corticosteroid tapes as first-line treatments for hypertrophic scars and keloids due to their effectiveness and safety profile .

Eigenschaften

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSFVGQMPYTGJY-GNSLJVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20424-00-4 | |

| Record name | Deprodone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprodone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRODONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.